![molecular formula C11H16ClNOSi B11872527 N-{[Chloro(dimethyl)silyl]methyl}-N-phenylacetamide CAS No. 67519-72-6](/img/structure/B11872527.png)
N-{[Chloro(dimethyl)silyl]methyl}-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((Chlorodimethylsilyl)methyl)-N-phenylacetamide is an organosilicon compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a chlorodimethylsilyl group attached to a methyl group, which is further connected to a phenylacetamide moiety. The presence of silicon in its structure imparts distinctive reactivity and stability, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((Chlorodimethylsilyl)methyl)-N-phenylacetamide typically involves the reaction of chlorodimethylsilane with N-phenylacetamide in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorodimethylsilane. Common solvents used in this reaction include tetrahydrofuran (THF) and diethyl ether. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of N-((Chlorodimethylsilyl)methyl)-N-phenylacetamide may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N-((Chlorodimethylsilyl)methyl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the carbonyl group in the acetamide moiety to an amine.
Substitution: The chlorodimethylsilyl group can be substituted with other nucleophiles, such as alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as methanol or ammonia can be used under mild conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Amines.
Substitution: Silyl ethers or silylamines.
Applications De Recherche Scientifique
N-((Chlorodimethylsilyl)methyl)-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is explored for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of silicone-based materials and as a catalyst in polymerization reactions.
Mécanisme D'action
The mechanism of action of N-((Chlorodimethylsilyl)methyl)-N-phenylacetamide involves its ability to form stable intermediates through silicon’s unique bonding properties. The silicon atom can form hypervalent compounds, allowing for diverse reactivity. In biological systems, the compound may interact with cellular components through its phenylacetamide moiety, potentially targeting specific proteins or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((Chlorodimethylsilyl)methyl)urea: Similar structure but with a urea moiety instead of acetamide.
N-((Chlorodimethylsilyl)methyl)benzamide: Similar structure but with a benzamide moiety.
Uniqueness
N-((Chlorodimethylsilyl)methyl)-N-phenylacetamide is unique due to its combination of a chlorodimethylsilyl group with a phenylacetamide moiety, providing a balance of reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and stability under various conditions.
Propriétés
Numéro CAS |
67519-72-6 |
|---|---|
Formule moléculaire |
C11H16ClNOSi |
Poids moléculaire |
241.79 g/mol |
Nom IUPAC |
N-[[chloro(dimethyl)silyl]methyl]-N-phenylacetamide |
InChI |
InChI=1S/C11H16ClNOSi/c1-10(14)13(9-15(2,3)12)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 |
Clé InChI |
JXKZRFXIIXOKMN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C[Si](C)(C)Cl)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



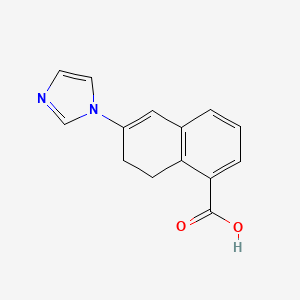
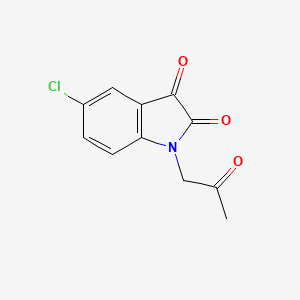
![1-(4-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11872465.png)
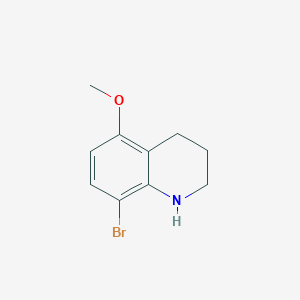
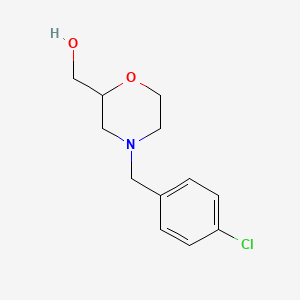

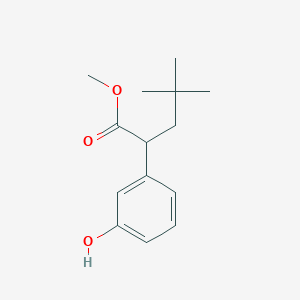
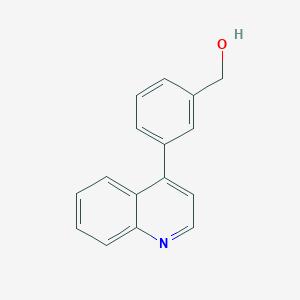



![3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11872510.png)
![5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11872514.png)
